N-Benzyl-N,N-diethyldodecan-1-aminium bromide
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Overview
Description
N-Benzyl-N,N-diethyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyldodecan-1-aminium bromide typically involves the quaternization of N,N-diethyldodecan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-diethyldodecan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyldodecan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound back to tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: N-Benzyl-N,N-diethyldodecan-1-aminium N-oxide.
Reduction: N,N-diethyldodecan-1-amine.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-Benzyl-N,N-diethyldodecan-1-aminium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties, disrupting cell membranes and leading to cell lysis. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-diethylhexadecan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-diethyldodecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties, enhancing its surfactant and antimicrobial efficacy compared to shorter or longer chain analogs.
Properties
CAS No. |
90105-72-9 |
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Molecular Formula |
C23H42BrN |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
benzyl-dodecyl-diethylazanium;bromide |
InChI |
InChI=1S/C23H42N.BrH/c1-4-7-8-9-10-11-12-13-14-18-21-24(5-2,6-3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UQRIWULVCSFQAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
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